Cas no 862979-26-8 (ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate)
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate
- SR-01000098182
- 862979-26-8
- AB00671760-01
- ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]-1-benzofuran-2-carboxylate
- SR-01000098182-1
- AKOS024594598
- ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate
- F0666-1624
- 2-Benzofurancarboxylic acid, 3-[(2-ethoxy-2-oxoacetyl)amino]-, ethyl ester
-
- Inchi: 1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17)
- InChI Key: CCKGMDKHXKHMCZ-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(NC(C(OCC)=O)=O)=C1C(OCC)=O
Computed Properties
- Exact Mass: 305.08993720g/mol
- Monoisotopic Mass: 305.08993720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 94.8Ų
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0666-1624-2μmol |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-5μmol |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-10μmol |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-20μmol |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-1mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-2mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-3mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-4mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-5mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1624-10mg |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate |
862979-26-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate
Professional Introduction to Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate (CAS No. 862979-26-8)
Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate, identified by its CAS number 862979-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex molecular structure, exhibits potential applications in the development of novel therapeutic agents and synthetic intermediates. The presence of functional groups such as the benzofuran core, ester moiety, and amide linkage makes it a versatile building block for further chemical modifications and biological evaluations.
The benzofuran scaffold is a prominent feature in many pharmacologically active molecules, known for its ability to interact with biological targets in a manner that enhances drug efficacy and selectivity. In particular, the 1-benzofuran-2-carboxylate moiety has been extensively studied for its role in modulating various biological pathways. Recent advancements in medicinal chemistry have highlighted the importance of such heterocyclic compounds in the design of next-generation drugs. The ethyl ester group in this compound not only serves as a protecting group but also contributes to its solubility and stability, making it suitable for further derivatization and purification processes.
The amide functionality, specifically the 2-ethoxy-2-oxoacetamido group, adds another layer of complexity to the molecule. This moiety is often employed in the synthesis of peptidomimetics and protease inhibitors, where its structural rigidity and hydrogen bonding capabilities play a crucial role. The combination of these features makes Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate a valuable asset in the pharmaceutical industry. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic properties and reduced toxicity.
In recent years, there has been a surge in interest regarding the development of sustainable synthetic methodologies for complex organic molecules. Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate exemplifies this trend, as it can be synthesized through multi-step reactions that emphasize atom economy and minimal waste generation. Modern catalytic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline its production. These methods not only enhance efficiency but also reduce the environmental footprint of pharmaceutical manufacturing processes.
The biological activity of Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate has been explored in several preclinical studies. Its structural motif suggests potential interactions with enzymes and receptors involved in inflammatory responses and metabolic disorders. For instance, derivatives of benzofuran have shown promise in inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in regulating inflammatory processes. The amide group further enhances its binding affinity by forming hydrogen bonds with target proteins, thereby increasing its therapeutic potential.
The ester functionality also plays a critical role in modulating drug release profiles. By varying the reaction conditions during synthesis, researchers can fine-tune the hydrolysis rate of the ester bond, leading to controlled-release formulations that extend drug efficacy. This property is particularly advantageous for chronic disease management, where sustained drug delivery is essential for maintaining therapeutic levels. Furthermore, the benzofuran core can be further functionalized to introduce additional pharmacophores, expanding its utility in drug design.
The synthesis of Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate involves several key steps that highlight modern synthetic strategies. Initially, the benzofuran ring is constructed through cyclization reactions involving readily available precursors. Subsequent functionalization with the amide and ester groups is achieved using palladium-catalyzed coupling reactions or enzymatic methods that ensure high selectivity and yield. These advanced synthetic techniques not only improve efficiency but also minimize unwanted side products, making the process more environmentally friendly.
Ongoing research continues to uncover new applications for Ethyl 3-(2-ethoxy-2-oxoacetamido)-1-benzofuran-2-carboxylate beyond traditional pharmaceuticals. Its structural versatility allows it to be incorporated into materials such as polymers and coatings, where its chemical stability and biocompatibility are highly beneficial. Additionally, its role as a chiral building block has been explored in asymmetric synthesis, where enantiomerically pure compounds are synthesized with high precision. These emerging applications underscore the compound's broad utility across multiple scientific disciplines.
In conclusion, Ethyl 3-(2-ethoxy-2-oxyacetamido)-1-benzofuran-2-carboxylate (CAS No. 862979-26) represents a significant advancement in pharmaceutical chemistry due to its complex structure and diverse applications. Its benzofuran core, amide linkage, and ester group contribute to its versatility as a synthetic intermediate and potential therapeutic agent. The ongoing research into sustainable synthetic methods and novel biological applications further highlights its importance in modern drug discovery and material science. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in addressing global health challenges.
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